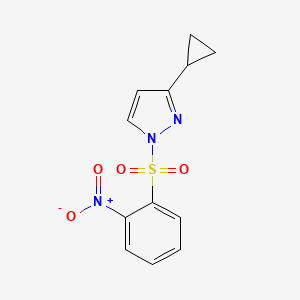

3-cyclopropyl-1-(2-nitrobenzenesulfonyl)-1H-pyrazole

Description

3-Cyclopropyl-1-(2-nitrobenzenesulfonyl)-1H-pyrazole is a pyrazole-based heterocyclic compound featuring a cyclopropyl substituent at the 3-position and a 2-nitrobenzenesulfonyl group at the 1-position of the pyrazole ring. The 2-nitrobenzenesulfonyl moiety introduces strong electron-withdrawing properties, which may influence reactivity, stability, and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-1-(2-nitrophenyl)sulfonylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c16-15(17)11-3-1-2-4-12(11)20(18,19)14-8-7-10(13-14)9-5-6-9/h1-4,7-9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLCRQSOTLHLPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-(2-nitrobenzenesulfonyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the cyclopropyl group: This step often involves the cyclopropanation of an appropriate intermediate using reagents such as diazomethane or cyclopropylcarbene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-(2-nitrobenzenesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research has highlighted the potential of pyrazole derivatives, including 3-cyclopropyl-1-(2-nitrobenzenesulfonyl)-1H-pyrazole, as potent antioxidants. Pyrazoles have been shown to enhance antioxidant enzyme activity and reduce lipid peroxidation, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Antiprotozoal Activity

The compound has also been explored for its antiprotozoal properties. Studies indicate that pyrazole derivatives can exhibit significant activity against various protozoan infections, making them candidates for further development as therapeutic agents .

Pharmacophore Development

The pyrazole structure serves as a versatile pharmacophore for designing new drugs. The introduction of substituents like the nitrobenzenesulfonyl group can enhance biological activity and selectivity, leading to the development of novel therapeutic agents targeting specific diseases .

Synthesis Techniques

The synthesis of this compound typically involves several key methodologies:

- Multicomponent Reactions : These reactions allow for the rapid assembly of complex molecules from simple starting materials, which is beneficial in creating libraries of pyrazole derivatives for screening .

- Regioselective Synthesis : Techniques such as palladium-catalyzed reactions have been employed to achieve regioselective formation of substituted pyrazoles, enhancing yield and functional group compatibility .

Material Science

Polymer Chemistry

Pyrazole compounds are being investigated for their potential use in polymer science due to their ability to act as cross-linking agents or additives that can modify the properties of polymers. The incorporation of pyrazole units into polymer matrices may enhance thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(2-nitrobenzenesulfonyl)-1H-pyrazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrobenzenesulfonyl group may play a role in modulating the compound’s reactivity and binding affinity to target proteins or enzymes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural, physicochemical, and functional differences between 3-cyclopropyl-1-(2-nitrobenzenesulfonyl)-1H-pyrazole and analogous compounds:

Structural and Electronic Effects

- Substituent Electronics : The 2-nitrobenzenesulfonyl group in the target compound is strongly electron-withdrawing, which contrasts with the electron-donating 4-methoxy group in its methoxy-substituted analog . This difference may alter solubility, metabolic stability, and binding affinity in biological systems.

- Steric Considerations : The cyclopropyl group at the 3-position is conserved across all compared compounds, suggesting its role in maintaining core pyrazole geometry. However, bulkier substituents like oxan-2-yl (tetrahydropyranyl) may reduce membrane permeability compared to sulfonyl groups .

Pharmacological Relevance

Biological Activity

3-Cyclopropyl-1-(2-nitrobenzenesulfonyl)-1H-pyrazole is a synthetic compound that belongs to the pyrazole class of heterocycles, known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Biological Activity Overview

Pyrazole derivatives have been studied extensively due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound in focus has shown potential in various biological assays.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives can act as inhibitors of lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. For instance, compounds similar to this compound have demonstrated low nanomolar inhibition of LDHA and LDHB, leading to reduced lactate production in cancer cell lines such as MiaPaCa2 (pancreatic cancer) and A673 (sarcoma) . This inhibition is significant because it disrupts the metabolic adaptation of cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa . In particular, compounds with similar structures have shown efficacy against Trypanosoma cruzi and Leishmania infantum, which are responsible for Chagas disease and leishmaniasis, respectively .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : By inhibiting enzymes like LDH, the compound disrupts the energy production pathways in cancer cells.

- Antiparasitic Mechanisms : The observed antiparasitic activity may involve interference with the metabolic processes essential for the survival of protozoan pathogens.

- Cytotoxicity Considerations : While many pyrazole derivatives show promise as therapeutic agents, it is crucial to assess their cytotoxicity against human cells to ensure safety .

Study on Anticancer Properties

A study investigating a series of pyrazole-based compounds found that those with structural similarities to this compound exhibited potent anticancer properties with minimal cytotoxicity towards non-cancerous cells. The research emphasized the importance of structure-activity relationships in optimizing these compounds for therapeutic use .

Antimicrobial Efficacy

Another study highlighted the antimicrobial efficacy of pyrazoles against various pathogens. Compounds similar to this compound were tested against T. cruzi and showed significant inhibitory effects at low micromolar concentrations without affecting human cell viability .

Q & A

Q. What are the optimal synthetic routes for preparing 3-cyclopropyl-1-(2-nitrobenzenesulfonyl)-1H-pyrazole, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves two steps: (1) formation of the pyrazole core and (2) sulfonylation. For the pyrazole core, cyclopropane-containing precursors can be coupled via [3+2] cycloaddition or condensation reactions (e.g., using hydrazines and diketones) . Sulfonylation is achieved by reacting the pyrazole with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base) in anhydrous dichloromethane or THF. Optimization includes:

- Temperature : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.

- Solvent : Use aprotic solvents to avoid hydrolysis of the sulfonyl chloride.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product . Reported yields for analogous sulfonylated pyrazoles range from 60–85% .

Q. How should researchers approach the purification and characterization of this compound, particularly in confirming the integrity of the nitrobenzenesulfonyl group?

- Methodological Answer :

- Purification : After synthesis, use flash chromatography (silica gel, 3:1 hexane/ethyl acetate) followed by recrystallization (ethanol/water) to achieve >95% purity .

- Characterization :

- NMR : The sulfonyl group appears as a singlet near δ 7.8–8.2 ppm (aromatic protons) and δ 3.5–4.0 ppm (pyrazole-CH₂-SO₂). Cyclopropyl protons resonate as a multiplet at δ 1.0–1.5 ppm .

- IR : Confirm S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Mass Spectrometry : Exact mass should match the molecular ion [M+H]⁺ (calculated for C₁₂H₁₁N₃O₄S: 293.04) .

Advanced Research Questions

Q. What strategies are recommended for analyzing electronic effects of the 2-nitrobenzenesulfonyl group on the pyrazole ring's reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Studies : Use density functional theory (DFT) to calculate electron-withdrawing effects of the sulfonyl group on the pyrazole’s HOMO/LUMO levels. Compare with non-sulfonylated analogs to predict reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings .

- Experimental Validation : Perform kinetic studies using model reactions (e.g., coupling with phenylboronic acid). Monitor reaction rates via HPLC and compare activation energies .

- Data Table :

| Substituent | Reaction Rate (k, s⁻¹) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| 2-Nitrobenzenesulfonyl | 0.045 | -7.2 | -1.8 |

| Unsubstituted | 0.12 | -6.5 | -1.2 |

Q. How can researchers resolve contradictions in reported biological activity data for sulfonylated pyrazole derivatives, particularly regarding structure-activity relationships?

- Methodological Answer :

- Systematic SAR Studies : Synthesize analogs with controlled structural variations (e.g., substituents on the sulfonyl group or pyrazole ring) .

- Statistical Analysis : Use multivariate regression (e.g., CoMFA or CoMSIA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .

- Case Study : For antimicrobial activity, conflicting reports may arise from assay conditions. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Q. What experimental designs are suitable for studying the hydrolytic stability of the 2-nitrobenzenesulfonyl group under physiological conditions?

- Methodological Answer :

- Kinetic Profiling : Incubate the compound in buffers (pH 2–10) at 37°C. Monitor degradation via HPLC-MS at intervals (0–72 hrs).

- Mechanistic Insight : Use isotopic labeling (e.g., D₂O) to trace hydrolysis pathways. Compare activation energies (Arrhenius plots) for sulfonamide bond cleavage .

- Data Table :

| pH | Half-life (hrs) | Major Degradation Product |

|---|---|---|

| 7.4 | 48 | 3-Cyclopropyl-1H-pyrazole |

| 2.0 | >72 | No degradation |

| 10.0 | 12 | Sulfonic acid derivative |

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.